10H-Phenothiazine-10-butanol
CAS No.: 27874-02-8
Cat. No.: VC13971333
Molecular Formula: C16H17NOS
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27874-02-8 |
|---|---|
| Molecular Formula | C16H17NOS |
| Molecular Weight | 271.4 g/mol |
| IUPAC Name | 4-phenothiazin-10-ylbutan-1-ol |
| Standard InChI | InChI=1S/C16H17NOS/c18-12-6-5-11-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10,18H,5-6,11-12H2 |
| Standard InChI Key | PHWBJWHENLUMEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
10H-Phenothiazine-10-butanol belongs to the phenothiazine family, a tricyclic system comprising two benzene rings fused to a central thiazine ring. The N10 position is substituted with a four-carbon butanol chain (-CH₂CH₂CH₂CH₂OH), introducing both hydrophobic and hydrophilic functionalities. The IUPAC name, 4-phenothiazin-10-ylbutan-1-ol, reflects this substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NOS |
| Molecular Weight | 271.4 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCO |
| InChIKey | PHWBJWHENLUMEQ-UHFFFAOYSA-N |
The butanol side chain enhances solubility in polar solvents compared to unsubstituted phenothiazine, as evidenced by its partition coefficient (logP) and miscibility in acetonitrile-water mixtures .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its electronic environment. In ¹H NMR, the hydroxyl proton (-OH) resonates at δ 1.5–2.0 ppm, while the methylene protons adjacent to nitrogen (N-CH₂-) appear as triplets at δ 3.5–4.0 ppm . The aromatic protons of the phenothiazine core split into multiplets between δ 6.8–7.5 ppm due to diamagnetic anisotropy from the sulfur atom . IR spectra show a broad O-H stretch at ~3300 cm⁻¹ and C-S/C-N vibrations at 650–750 cm⁻¹ .
Synthesis and Modification Strategies
Alkylation of Phenothiazine
The synthesis begins with N-alkylation of phenothiazine using 1-bromobutanol under phase-transfer conditions. Tetrabutylammonium iodide (TBAI) catalyzes the reaction, yielding 10-butyl-10H-phenothiazine, which is subsequently oxidized to introduce the hydroxyl group . Alternative routes employ electrochemical oxidation of phenothiazine in acetonitrile-water mixtures, generating reactive intermediates like phenothiazin-5-ium (PTZₒₓ), which couple with sulfinic acids to form sulfonated derivatives .
Functionalization at C3
Vilsmeier-Haack formylation at the C3 position produces 3-formyl-10H-phenothiazine-10-butanol, a precursor for Knoevenagel condensations. Reaction with 1H-tetrazole-5-acetic acid yields (E)-3-(10-butyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (PBTA), a DSSC sensitizer with a 58% isolated yield .
Physicochemical and Thermal Properties
Solubility and Stability
10H-Phenothiazine-10-butanol exhibits moderate solubility in dichloromethane, acetone, and dimethyl sulfoxide (DMSO) but limited solubility in hexane. Its stability under acidic conditions (pH 2–6) makes it suitable for electrochemical applications . Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, attributed to the cleavage of the butanol side chain .
Electrochemical Behavior
Cyclic voltammetry in acetonitrile shows two reversible oxidation peaks at +0.55 V and +0.85 V vs. Ag/AgCl, corresponding to the formation of radical cations and dications. The butanol substituent lowers the oxidation potential by 0.12 V compared to unsubstituted phenothiazine, enhancing electron-donating capacity .
Applications in Energy and Medicine
Dye-Sensitized Solar Cells (DSSCs)
PBTA achieves a power conversion efficiency (PCE) of 6.2% in DSSCs due to its broad absorption spectrum (λₘₐₓ = 480 nm) and strong anchoring via the tetrazole group. Electrochemical impedance spectroscopy (EIS) confirms reduced charge recombination at the TiO₂/dye interface .
Pharmaceutical Intermediates
10H-Phenothiazine-10-butanol serves as a precursor to antipsychotic agents, where the hydroxyl group facilitates prodrug conjugation. Sulfonated derivatives exhibit IC₅₀ values of 12–18 μM against Plasmodium falciparum, highlighting antimalarial potential .
Recent Research Advancements
Electrochemical Synthesis
A 2024 study demonstrated the synthesis of bis(phenylsulfonyl)-10H-phenothiazine derivatives via constant-current electrolysis (5 mA/cm²) in water/acetonitrile. This method achieved 47% yield with 95% atom economy, avoiding toxic reagents .
Spectroscopic Innovations
Time-resolved fluorescence spectroscopy revealed a 2.3 ns excited-state lifetime for PBTA, attributed to intramolecular charge transfer (ICT) between the phenothiazine core and tetrazole anchor .
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